N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide

Description

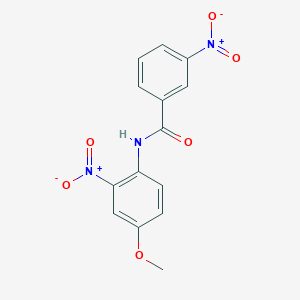

N-(4-Methoxy-2-nitrophenyl)-3-nitrobenzamide (C₁₄H₁₁N₃O₆, monoisotopic mass 317.0648 Da) is a benzamide derivative featuring two nitro groups (at the 3-position on the benzamide ring and the 2-position on the aniline ring) and a methoxy substituent at the 4-position of the aniline moiety . Its InChIKey (YKZOYVJRPCTZFS-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Properties

CAS No. |

313497-60-8 |

|---|---|

Molecular Formula |

C14H11N3O6 |

Molecular Weight |

317.25 g/mol |

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide |

InChI |

InChI=1S/C14H11N3O6/c1-23-11-5-6-12(13(8-11)17(21)22)15-14(18)9-3-2-4-10(7-9)16(19)20/h2-8H,1H3,(H,15,18) |

InChI Key |

YKZOYVJRPCTZFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide can be synthesized through the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction involves mixing 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline with 2.46 g (24 mmol) of acetic anhydride in 30 ml of glacial acetic acid. The mixture is allowed to react for 18 hours at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reactants, and employing industrial-grade equipment to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted benzamides with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to produce antinociceptive effects by indirectly activating peripheral CB1 and CB2 cannabinoid receptors. This interaction likely involves the modulation of pain signaling pathways and the inhibition of fatty acid amide hydrolase (FAAH) activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key examples include:

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects : The dual nitro groups in the target compound enhance its electron-deficient character compared to analogs with single nitro substituents (e.g., 4-nitro-N-(3-nitrophenyl)benzamide) . This may influence reactivity in electrophilic substitution or coordination chemistry.

- Solubility : The methoxy group in the target compound likely improves solubility in polar solvents relative to halogenated analogs (e.g., 4-bromo derivative ).

Biological Activity

N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's structure, mechanisms of action, and its biological effects based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C14H11N3O6 and a molecular weight of approximately 317.25 g/mol. The compound features a methoxy group (-OCH₃) and two nitro groups (-NO₂) attached to a phenyl ring, which contribute to its unique chemical properties and biological activities.

The mechanism of action for this compound primarily involves the bioreduction of its nitro groups. This process generates reactive intermediates that can interact with cellular components, such as proteins and nucleic acids, leading to cytotoxic effects. The methoxy group may enhance the compound's electronic properties, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's nitro groups are believed to play a crucial role in this activity by forming reactive species that damage bacterial DNA.

Anticancer Activity

In cancer research, this compound has demonstrated promising anticancer properties. Studies have shown that it can induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The compound's ability to target specific molecular pathways makes it a candidate for further development as an anticancer therapeutic agent .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Study on Nitroaromatic Compounds : A study highlighted that nitroaromatic compounds exhibit varying degrees of cytotoxicity against cancer cells. The specific arrangement of functional groups in this compound may enhance its selectivity towards tumor cells compared to other similar compounds .

- Prodrug Development : Research on prodrugs derived from nitrobenzamide structures indicated that these compounds could be activated under hypoxic conditions typical in tumors, leading to selective cytotoxicity against cancer cells while minimizing damage to normal tissues .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-methoxyanilino)-3-nitrobenzamide | C14H12N4O5 | Contains an additional amino group enhancing reactivity. |

| N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide | C14H11N3O6 | Different positioning of methoxy and nitro groups. |

| N-(4-chloro-2-nitrophenyl)-3-nitrobenzamide | C14H11ClN3O6 | Chlorine substitution alters reactivity patterns. |

The unique arrangement of functional groups in this compound influences its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via amide coupling between 3-nitrobenzoyl chloride and 4-methoxy-2-nitroaniline. Key steps include:

- Reagent Selection : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, enhancing reaction efficiency .

- Temperature Control : Maintain low temperatures (-50°C) during coupling to minimize side reactions .

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradient) removes unreacted precursors. Recrystallization from ethanol improves purity, as evidenced by sharp melting points (117–118°C in related compounds) .

- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and use anhydrous solvents (e.g., dichloromethane) to suppress hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects. For example, the methoxy group (~δ 3.8 ppm in 1H NMR) and nitro groups (deshielded aromatic protons at δ 7.5–8.5 ppm) confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of NO2 groups) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) using SHELX programs .

- UV-Vis/Fluorescence : Monitor electronic transitions (λmax ~300–400 nm for nitroaromatics) and pH-dependent fluorescence quenching for applications in sensing .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Hammett Analysis : Quantify substituent effects using σ values (methoxy: σpara = -0.27; nitro: σmeta = +0.71) to predict reaction rates. The electron-donating methoxy group deactivates the ring, while nitro groups direct electrophiles to specific positions .

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, nitro groups lower LUMO energy, enhancing electrophilicity at the benzamide carbonyl .

- Experimental Validation : Compare reactivity in SNAr reactions with amines or thiols under varying pH (e.g., alkaline conditions accelerate nucleophilic attack) .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes like acetylcholinesterase). Dock the nitro group into hydrophobic pockets and the methoxy group into polar regions .

- ADMET Prediction : Employ tools like SwissADME to assess pharmacokinetics (e.g., logP ~2.1 indicates moderate lipophilicity; PSA >80 Ų suggests poor blood-brain barrier penetration) .

- Validation : Correlate docking scores with in vitro IC50 values (e.g., nitroaromatic compounds often show antimicrobial activity at µM concentrations) .

Q. How can stability issues (e.g., photodegradation) of this compound be mitigated during storage?

- Methodological Answer :

- Photostability Testing : Expose samples to UV light (254 nm) and monitor degradation via HPLC. Nitro groups are prone to photoreduction, forming amine byproducts .

- Storage Conditions : Store in amber vials at -20°C under inert gas (N2/Ar) to suppress oxidation. Add stabilizers like BHT (butylated hydroxytoluene) for long-term preservation .

- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for nitroaromatics) .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Polymorphism Screening : Use PXRD to detect alternative crystal forms. For example, differing hydrogen-bonding motifs (e.g., R22(8) vs. R22(10) patterns) can alter NMR chemical shifts .

- Dynamic Effects : Analyze variable-temperature NMR to assess conformational flexibility (e.g., rotation around the amide bond may average signals at room temperature) .

- Cross-Validation : Compare experimental IR carbonyl stretches (~1680 cm⁻¹) with DFT-computed frequencies to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.